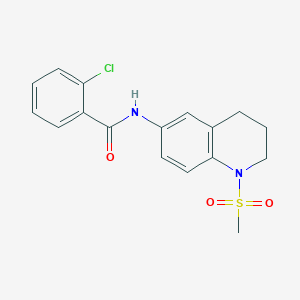![molecular formula C19H16N6O3 B2617266 2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide CAS No. 1226451-67-7](/img/structure/B2617266.png)
2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide” is a derivative of 1,2,4-triazole . These derivatives have attracted great attention among medicinal chemists due to their wide range of biological activity, good pharmacodynamic and pharmacokinetic profiles, and low toxicity .
Synthesis Analysis
The synthesis of compounds that combine 1,2,4-triazole and quinazoline moieties in one structure leads to the discovery of new effective agents with antibacterial, antifungal, and anticancer capabilities . The mechanism of interaction between [2- (3-hetaryl-1,2,4-triazol-5-yl)phenyl]amine and cyclohexanone in methanol involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .Chemical Reactions Analysis
The reaction mechanism involves the formation of carbinolamine by the addition of an amine to a double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds . The nature of the heterocyclic substituent on the triazole ring has little effect on the reaction energy, while the mechanism is unchanged .Physical And Chemical Properties Analysis
The Log Octanol-Water Partition Coefficient (Log Kow) of the compound is estimated to be 3.15 . The boiling point is estimated to be 638.70°C, and the melting point is estimated to be 277.39°C . The vapor pressure is estimated to be 1.17E-014 mm Hg at 25°C .科学的研究の応用
Synthesis and Chemical Transformation
This compound is involved in the synthesis of various heterocyclic compounds. For instance, 1,3,4-oxadiazol-2(3H)-ones, under certain conditions, can transform into triazine derivatives, a process that has been studied for its synthetic applications (Chau, Malanda, & Milcent, 1997). This chemical transformation exemplifies the compound's role in producing diverse heterocyclic structures, which are important in medicinal chemistry.
Biological Activities and Applications
Antimicrobial and Antifungal Properties : Certain 1,2,4-triazine and 1,2,5-oxadiazine derivatives exhibit notable antimicrobial activity (Hashem & Abo-Bakr, 2019). These properties make them potential candidates for the development of new antimicrobial agents.
Antibacterial Activity : Azole derivatives synthesized from related compounds have shown promising antibacterial activity against specific bacteria like Rhizobium radiobacter (Tumosienė et al., 2012). This highlights the potential use of these compounds in combating bacterial infections.
Anti-Inflammatory Activity : Novel 1,3,4-oxadiazole derivatives synthesized from related compounds have demonstrated anti-inflammatory properties, comparable to existing anti-inflammatory drugs (El-Samii, 2007; Abd el-Samii, 1992). This suggests their potential application in treating inflammatory conditions.
作用機序
Target of Action
The primary target of the compound 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide is GPR139 . GPR139 is a G protein-coupled receptor that is associated with various diseases, disorders, and conditions .
Mode of Action
2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide acts as an agonist of GPR139 . This means that it binds to GPR139 and activates it, leading to a series of biochemical reactions .
Biochemical Pathways
Upon activation of GPR139 by 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide, a cascade of biochemical reactions is triggered
将来の方向性
The development of various synthesis methods and a comprehensive study of their reaction mechanisms are necessary due to the wide range of biological activity, good pharmacodynamic and pharmacokinetic profiles, and low toxicity of 1,2,4-triazole derivatives . The search for new biologically active compounds that may be used in efficient drug discovery is one of the most challenging tasks in medicinal chemistry .
特性
IUPAC Name |
2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O3/c1-12(25-19(27)14-9-5-6-10-15(14)22-24-25)18(26)20-11-16-21-17(23-28-16)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUMIJUQRPBWKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC(=NO1)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

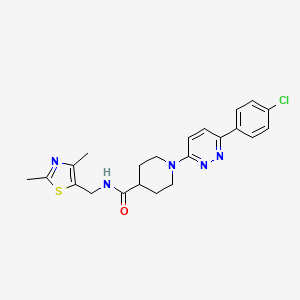
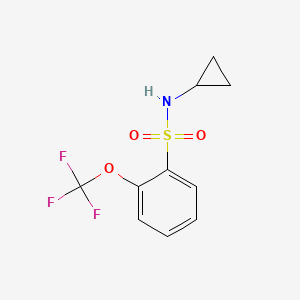
![N-(2-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)benzamide](/img/structure/B2617186.png)

![N-[(1R,2R)-2-Ethoxycycloheptyl]prop-2-enamide](/img/structure/B2617188.png)
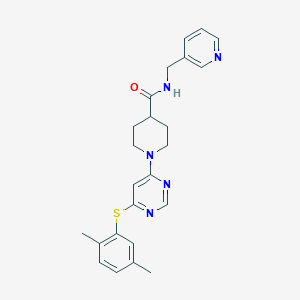
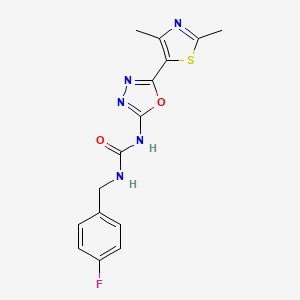
![6-amino-2H,3H-imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2617197.png)
![2-methoxy-5-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2617198.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2617200.png)
![Methyl (6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate](/img/structure/B2617201.png)

![5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde](/img/structure/B2617203.png)
